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molecular formula C10H13ClN2Si B1371902 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 866318-90-3

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B1371902
M. Wt: 224.76 g/mol
InChI Key: ZZSDHUMNIBZFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528147B2

Procedure details

A suspension of 2.54 g of 5-chloro-3-iodopyridin-2-ylamine, 2.12 ml of ethynyltrimethylsilane, 0.38 g of copper iodide and 0.47 g of lithium chloride in 7 ml of triethylamine and 75 ml of dimethylformamide is degassed under argon for approximately 15 minutes. 0.408 g of [1,1′-bis(diphenylphosphino)ferrocene] palladium(II) chloride is added to the above suspension. The mixture is heated at around 40° C. for approximately 19 hours and then concentrated to dryness under reduced pressure (13 kPa). The residue is taken up with 50 ml of water, and extracted with three times 100 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated to dryness under reduced pressure (13 kPa). The residue is purified by flash chromatography on a silica column [eluent: cyclohexane/ethyl acetate (70/30 by volume)]. 1.63 g of 5-chloro-3-trimethylsilanylethynylpyridin-2-ylamine are obtained in the form of a solid, the characteristics of which are as follows:
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](I)[C:5]([NH2:8])=[N:6][CH:7]=1.[C:10]([Si:12]([CH3:15])([CH3:14])[CH3:13])#[CH:11].[Cl-].[Li+]>C(N(CC)CC)C.CN(C)C=O.[Cu](I)I>[Cl:1][C:2]1[CH:3]=[C:4]([C:11]#[C:10][Si:12]([CH3:15])([CH3:14])[CH3:13])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)N)I
Name
Quantity
2.12 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
0.47 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.38 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed under argon for approximately 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
0.408 g of [1,1′-bis(diphenylphosphino)ferrocene] palladium(II) chloride is added to the above suspension
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (13 kPa)
EXTRACTION
Type
EXTRACTION
Details
extracted with three times 100 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (13 kPa)
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on a silica column [eluent: cyclohexane/ethyl acetate (70/30 by volume)]

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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